molecular formula C11H16N2O2 B14179836 N-Hydroxy-N'-(4-phenylbutyl)urea CAS No. 919996-58-0

N-Hydroxy-N'-(4-phenylbutyl)urea

Cat. No.: B14179836
CAS No.: 919996-58-0
M. Wt: 208.26 g/mol
InChI Key: BOLRQTFQTGROAZ-UHFFFAOYSA-N
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Description

N-Hydroxy-N'-(4-phenylbutyl)urea is a substituted urea derivative characterized by a hydroxyurea (-NHCONHOH) functional group and a 4-phenylbutyl chain attached to the nitrogen atoms. Hydroxyureas are notable for their redox activity, often acting as inhibitors of enzymes like lipoxygenases or serving as intermediates in organic synthesis .

Properties

CAS No.

919996-58-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-hydroxy-3-(4-phenylbutyl)urea

InChI

InChI=1S/C11H16N2O2/c14-11(13-15)12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,12,13,14)

InChI Key

BOLRQTFQTGROAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)NO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-phenylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-hydroxy derivatives, while reduction reactions may yield N-alkyl or N-aryl derivatives.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets and pathways. For example, as a urease inhibitor, it interacts with the urease enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the virulence of urease-producing bacteria and potentially treat related infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of N-Hydroxy-N'-(4-phenylbutyl)urea, derived from the evidence:

Compound Name Molecular Formula Key Substituents Reported Activity/Use Source
N-Hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (HET0016) C₁₄H₂₁N₃O 4-n-butyl-2-methylphenyl, formamidine Selective inhibitor of 20-HETE synthesis
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O 4-cyanophenyl, phenyl Intermediate in agrochemical synthesis
N-(4-Chlorophenyl)-N'-[1-(3,4-dichlorophenyl)-1-methylethyl]-N-hydroxyurea C₁₅H₁₃Cl₃N₂O 4-chlorophenyl, dichlorophenyl-methylethyl Hydroxyurea derivative with potential pesticidal activity
N-[(4-Fluorobenzyl)oxy]urea C₈H₉FN₂O₂ 4-fluorobenzyloxy Experimental compound with uncharacterized bioactivity
N,N'-Di-[4-(methanesulfonyloxy)phenyl]urea C₁₄H₁₄N₂O₆S₂ 4-methanesulfonyloxyphenyl Patented sulfonate derivatives for drug delivery

Key Structural and Functional Differences

Substituent Effects on Lipophilicity The 4-phenylbutyl chain in the target compound likely confers higher lipophilicity compared to shorter alkyl or aryloxy groups (e.g., N-[(4-fluorobenzyl)oxy]urea ). This property may enhance membrane permeability, as seen in analogs like HET0016, where lipophilic chains improve enzyme inhibition .

Biological Activity

  • Hydroxyurea derivatives with aryl groups (e.g., 4-chlorophenyl in ) often exhibit radical scavenging or enzyme inhibitory activity. For example, N-hydroxyureas are oxidized by lipoxygenase to nitroxides, suggesting redox-mediated mechanisms .
  • HET0016, though a formamidine, shares a similar inhibition profile (20-HETE synthesis) and highlights the importance of bulky substituents for selective binding .

Synthetic Applications Compounds like N-(4-cyanophenyl)-N'-phenylurea serve as intermediates in agrochemical synthesis, whereas sulfonated ureas (e.g., ) are patented for controlled-release formulations due to their hydrolytic stability .

Research Findings and Mechanistic Insights

  • Lipoxygenase Inhibition : Hydroxyureas, including this compound analogs, act as reductive inhibitors of lipoxygenase, generating nitroxide metabolites that disrupt catalytic cycles .
  • Structure-Activity Relationships (SAR) :
    • Increasing the distance between aromatic rings and the urea core (e.g., 4-phenylbutyl vs. benzyl) enhances activity in maleimide derivatives , suggesting similar trends may apply to hydroxyureas.
    • Electron-withdrawing groups (e.g., nitro, sulfonyloxy) stabilize the urea backbone but may reduce bioavailability .

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